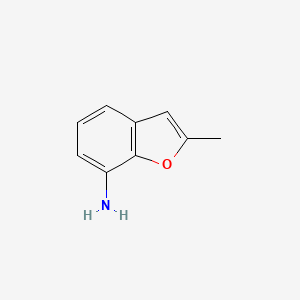

2-Methyl-benzofuran-7-ylamine

Beschreibung

The Benzofuran Ring System as a Privileged Scaffold in Chemical Sciences

The significance of the benzofuran core lies in its prevalence in a wide array of natural products and its versatility as a building block for creating complex synthetic molecules. numberanalytics.comacs.org This has cemented its importance in medicinal, agricultural, and synthetic chemistry. acs.org

Historical Context and Evolution of Benzofuran Research

The journey of benzofuran research began in 1870 with its first synthesis by Perkin. acs.orgresearchgate.net Since this initial discovery, the field has expanded dramatically, driven by the identification of the benzofuran moiety in numerous naturally occurring compounds with diverse biological activities. numberanalytics.comrsc.org Early research focused on isolating and understanding the properties of these natural products. Over time, the focus has shifted towards the development of novel and efficient synthetic methodologies to construct the benzofuran nucleus, spurred by the ever-increasing demand for its derivatives in various applications. acs.orgresearchgate.net The evolution of synthetic strategies has seen a move towards more sophisticated techniques, including transition-metal-catalyzed reactions and multi-component reactions, to create highly substituted and complex benzofuran structures. numberanalytics.com

Structural Significance of the Benzofuran Core in Advanced Chemical Architectures

The benzofuran ring system is a planar, unsaturated structure with a molecular formula of C8H6O. numberanalytics.com The fusion of the benzene and furan rings creates a stable aromatic system, and the presence of the oxygen atom influences the molecule's electronic distribution, making it a valuable scaffold for various chemical transformations. numberanalytics.com This structural rigidity and the potential for substitution at multiple positions allow for the creation of a vast library of derivatives with unique three-dimensional arrangements. mdpi.com This versatility is crucial in the design of advanced chemical architectures, including those used in the development of functional materials like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), as well as in the synthesis of complex natural products and pharmaceuticals. numberanalytics.com

Positioning 2-Methyl-benzofuran-7-ylamine within the Benzofuran Chemical Space

This compound is a specific derivative of the benzofuran scaffold, characterized by a methyl group at the 2-position and an amino group at the 7-position. ontosight.ai Its molecular formula is C9H9NO. ontosight.ai This particular arrangement of substituents places it within a specific and important subclass of benzofuran compounds.

Rationale for Investigating Substituted Benzofuran-7-ylamines

The investigation of substituted benzofurans, including those with an amine group at the 7-position, is driven by the wide range of biological activities exhibited by this class of compounds. phytojournal.com Research has shown that the introduction of different substituents at various positions on the benzofuran ring can significantly influence their pharmacological properties. mdpi.com The amino group, in particular, is a key functional group in many biologically active molecules, and its placement at the 7-position of the benzofuran ring can lead to compounds with potential therapeutic applications. For instance, various benzofuran derivatives have been studied for their anti-inflammatory, antimicrobial, antifungal, and antitumor activities. phytojournal.com The synthesis of various substituted benzofuran-7-ylamines allows researchers to explore structure-activity relationships, aiming to develop compounds with enhanced efficacy and selectivity for specific biological targets. unisa.ac.za

Current Research Landscape and Knowledge Gaps Pertaining to this compound

The current research landscape for benzofuran derivatives is vast and active, with a continuous stream of publications on their synthesis and biological evaluation. acs.orgresearchgate.net However, specific research focused solely on this compound appears to be more limited. While it is recognized as a chemical compound and its basic properties are documented, extensive studies detailing its specific biological activities or applications are not as prevalent in the readily available literature. ontosight.ainih.gov

A significant knowledge gap exists in the comprehensive understanding of the specific biological profile of this compound. While the broader class of benzofurans has been investigated for various therapeutic properties, detailed studies on this particular compound's efficacy and mechanism of action in different biological systems are needed. ontosight.aiphytojournal.com Further research is required to fully elucidate its potential as a lead compound in drug discovery and to explore its utility in materials science and other fields. The synthesis of this compound has been reported, but further optimization of synthetic routes and exploration of its reactivity in various chemical transformations could also be areas for future investigation.

Eigenschaften

IUPAC Name |

2-methyl-1-benzofuran-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-6-5-7-3-2-4-8(10)9(7)11-6/h2-5H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMXJEZLMUVFOQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(O1)C(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50390140 | |

| Record name | 2-Methyl-benzofuran-7-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50390140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26325-21-3 | |

| Record name | 2-Methyl-benzofuran-7-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50390140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q. What are the critical parameters to consider when scaling up the synthesis of this compound from laboratory to pilot-scale?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.